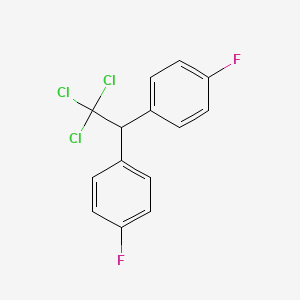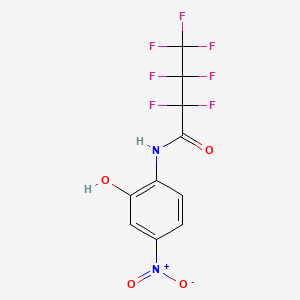
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-tetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-tetradecanoate is a complex carbohydrate derivative It is composed of two glucose molecules linked together with a tetradecanoate (myristate) ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-tetradecanoate typically involves the esterification of a disaccharide with tetradecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the ester bond between the disaccharide and tetradecanoic acid. This method is advantageous due to its specificity and mild reaction conditions, which help in preserving the integrity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-tetradecanoate can undergo various chemical reactions, including:
Oxidation: The glucose units can be oxidized to form gluconic acid derivatives under specific conditions.
Substitution: The hydroxyl groups on the glucose units can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.
Substitution: Reagents like acyl chlorides or alkyl halides.
Major Products Formed
Hydrolysis: Disaccharide and tetradecanoic acid.
Oxidation: Gluconic acid derivatives.
Substitution: Various substituted glucose derivatives.
Applications De Recherche Scientifique
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-tetradecanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and carbohydrate chemistry.
Biology: Investigated for its role in cellular processes and as a potential energy source.
Medicine: Explored for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the production of biodegradable materials and as an emulsifying agent in various formulations
Mécanisme D'action
The mechanism of action of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-tetradecanoate involves its interaction with specific molecular targets and pathways. The compound can be hydrolyzed by enzymes such as esterases, releasing glucose and tetradecanoic acid. The glucose can then enter glycolytic pathways, providing energy to cells, while the tetradecanoic acid can be metabolized through fatty acid oxidation pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cellobiose: A disaccharide composed of two glucose molecules linked by a beta-1,4-glycosidic bond.
Lactose: A disaccharide composed of glucose and galactose linked by a beta-1,4-glycosidic bond.
Maltose: A disaccharide composed of two glucose molecules linked by an alpha-1,4-glycosidic bond
Uniqueness
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-tetradecanoate is unique due to the presence of the tetradecanoate ester group, which imparts distinct physicochemical properties and potential biological activities compared to other disaccharides .
Propriétés
Formule moléculaire |
C26H48O12 |
|---|---|
Poids moléculaire |
552.7 g/mol |
Nom IUPAC |
[(2S,3R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] tetradecanoate |
InChI |
InChI=1S/C26H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(29)37-25-23(34)21(32)24(17(15-28)36-25)38-26-22(33)20(31)19(30)16(14-27)35-26/h16-17,19-28,30-34H,2-15H2,1H3/t16-,17?,19-,20+,21?,22-,23-,24-,25+,26-/m1/s1 |
Clé InChI |
NZQRDYKEEPQCSI-TXVOJWACSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)O[C@H]1[C@@H](C([C@@H](C(O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)
![2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13419144.png)

![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)


![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)



![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)

